molecular formula C9H10ClNO3S B1601493 4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE CAS No. 7139-88-0

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE

Cat. No.: B1601493
CAS No.: 7139-88-0
M. Wt: 247.7 g/mol
InChI Key: GLVXFKWVEJWTEB-UHFFFAOYSA-N
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Description

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE is an organic compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . It is primarily used in research and industrial applications due to its reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE can be synthesized through the reaction of 4-propanamidobenzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-propanamidobenzene-1-sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    4-Propanamidobenzene-1-sulfonic acid: Formed through hydrolysis.

    Reduced sulfonamide: Formed through reduction reactions.

Scientific Research Applications

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable sulfonamide bonds, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PROPIONYLAMINO)BENZENESULFONYL CHLORIDE is unique due to the presence of the propanamide group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of sulfonamide-based compounds and in the modification of biomolecules .

Properties

IUPAC Name

4-(propanoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVXFKWVEJWTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512556
Record name 4-Propanamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7139-88-0
Record name 4-Propanamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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